1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Overview
Description
1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that contains both a thieno and pyrazole ring system
Mechanism of Action
Target of Action
Compounds like “1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound may interact with its target through various mechanisms, such as inhibiting or activating the target’s function. This interaction often involves the formation of a complex between the compound and its target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound’s interaction could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted, all affect the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno precursor with a pyrazole derivative, followed by carboxylation. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carboxylic acid: A structurally similar compound with a pyrazole ring but lacking the thieno ring.
3-methyl-1H-pyrazole-5-carboxylic acid: Another similar compound with a methyl group on the pyrazole ring.
Uniqueness
1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to the presence of both thieno and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5(2)8-6-4-7(10(13)14)15-9(6)12(3)11-8/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIJKPPQWYKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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